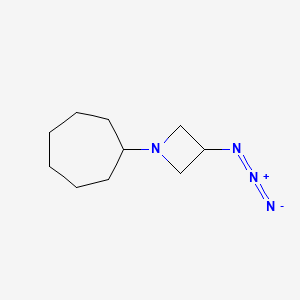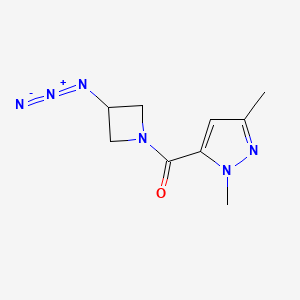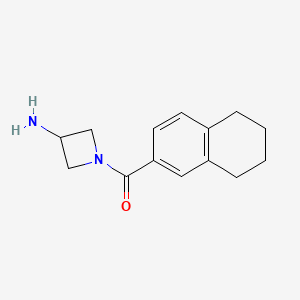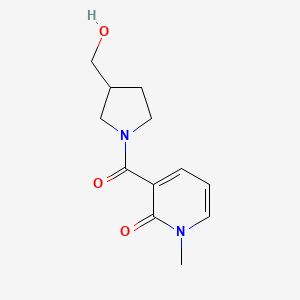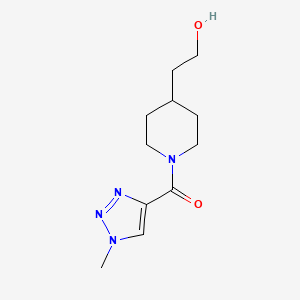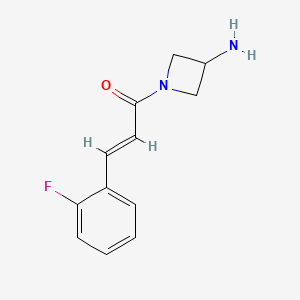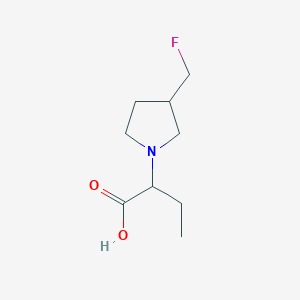
2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid
Overview
Description
2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid (FMPA) is a synthetic organic compound that has been studied for its potential applications in various research fields. FMPA is a derivative of the pyrrolidine family of compounds and is composed of a pyrrolidine ring and a butanoic acid group. It has been used in a variety of research applications, including drug development, biochemistry, and physiological studies.
Scientific Research Applications
Integrin Inhibition for Idiopathic Pulmonary Fibrosis Treatment
One notable application involves the synthesis and development of nonpeptidic αvβ6 integrin inhibitors, which are crucial for treating idiopathic pulmonary fibrosis. A series of 3-aryl(pyrrolidin-1-yl)butanoic acids, including structurally related compounds, were synthesized to identify analogs with high affinity and selectivity for the αvβ6 integrin. These compounds, through their interaction with integrins, could potentially offer a new approach to treating idiopathic pulmonary fibrosis by inhibiting pathological cell adhesion processes involved in the disease's progression. The analog (S)-3-(3-(3,5-dimethyl-1 H-pyrazol-1-yl)phenyl)-4-(( R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt was highlighted for its high affinity towards αvβ6 integrin, suggesting its promise as a therapeutic agent (Procopiou et al., 2018).
Synthesis of Fluorinated Compounds
Another application area is in the synthesis of fluorinated analogs of existing bioactive molecules, aiming to enhance their pharmacological properties. Fluorinated compounds often exhibit increased stability, lipophilicity, and bioavailability, making them attractive targets for drug development. The detailed synthesis methods for such compounds, including fluorinated pyrrolidinones and pyridine derivatives, demonstrate the versatility of fluorinated pyrrolidin-1-yl butanoic acid derivatives in medicinal chemistry and drug design. These synthesis approaches enable the production of compounds with potential antibacterial, antifungal, and antischistosomal activities, highlighting the broad applicability of these fluorinated derivatives in discovering new therapeutic agents (Wang et al., 2006), (Yang et al., 2015).
Chemical Synthesis and Crystal Structure Analysis
Research on these compounds also extends to their chemical synthesis, including novel synthetic routes and crystal structure analysis. Such studies provide insights into the molecular configurations and electronic properties of these compounds, which are essential for understanding their reactivity and potential as intermediates in organic synthesis. Crystal structure analyses contribute to the elucidation of stereochemistry and molecular conformation, which are critical for designing molecules with desired biological activities (Huang et al., 2021).
properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16FNO2/c1-2-8(9(12)13)11-4-3-7(5-10)6-11/h7-8H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHQQKYVHHEJCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CCC(C1)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Fluoromethyl)pyrrolidin-1-yl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



